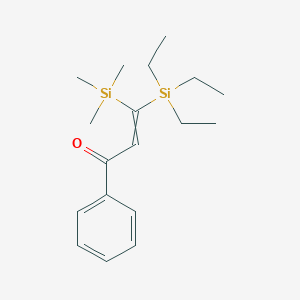
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one is an organosilicon compound that features both triethylsilyl and trimethylsilyl groups attached to a phenyl-substituted propenone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the reaction of a phenyl-substituted propenone with triethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chlorides. The general reaction scheme can be represented as follows:
[ \text{Ph-CH=CH-CO-Ph} + \text{Et}_3\text{SiCl} + \text{Me}_3\text{SiCl} + \text{Et}_3\text{N} \rightarrow \text{Ph-CH=CH-C(O)-Ph-(SiEt}_3)(\text{SiMe}_3) ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl-protected ketones or aldehydes.
Reduction: Reduction reactions can yield silyl-protected alcohols.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
Oxidation: Silyl-protected ketones or aldehydes.
Reduction: Silyl-protected alcohols.
Substitution: Compounds with new functional groups replacing the silyl groups.
科学研究应用
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: Its derivatives may be explored for potential biological activities and pharmaceutical applications.
Industrial Applications: The compound’s unique properties make it suitable for use in various industrial processes, including the production of specialty chemicals.
作用机制
The mechanism of action of 1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one involves its ability to undergo various chemical transformations due to the presence of reactive silyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
1-Phenyl-3-(trimethylsilyl)prop-2-en-1-one: Lacks the triethylsilyl group, which may affect its reactivity and applications.
1-Phenyl-3-(triethylsilyl)prop-2-en-1-one: Lacks the trimethylsilyl group, leading to different chemical properties.
1-Phenyl-3-(triisopropylsilyl)prop-2-en-1-one: Contains a bulkier silyl group, which can influence steric effects and reactivity.
Uniqueness
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which provide a balance of steric protection and reactivity
属性
CAS 编号 |
90313-69-2 |
|---|---|
分子式 |
C18H30OSi2 |
分子量 |
318.6 g/mol |
IUPAC 名称 |
1-phenyl-3-triethylsilyl-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C18H30OSi2/c1-7-21(8-2,9-3)18(20(4,5)6)15-17(19)16-13-11-10-12-14-16/h10-15H,7-9H2,1-6H3 |
InChI 键 |
VFUXXCWWNIKNTP-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C(=CC(=O)C1=CC=CC=C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
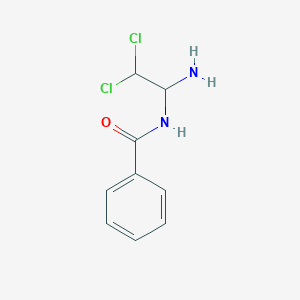

![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
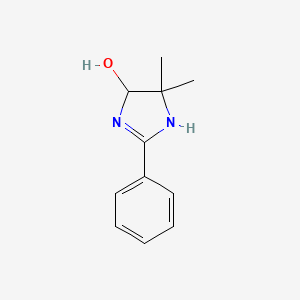
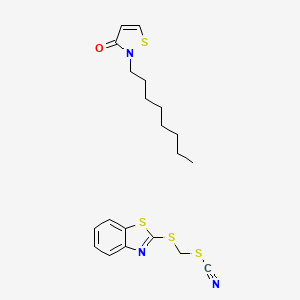
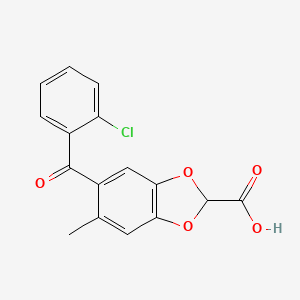
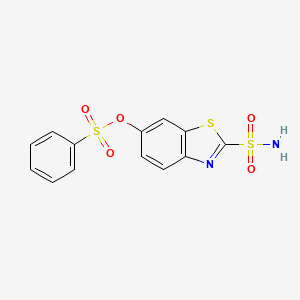
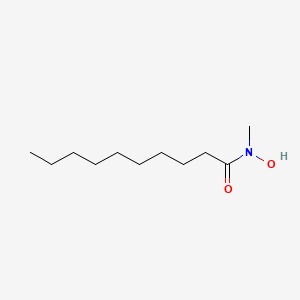
![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)
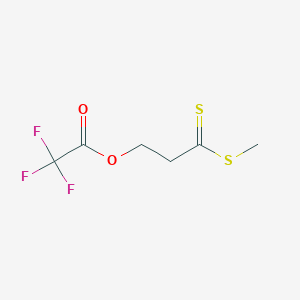
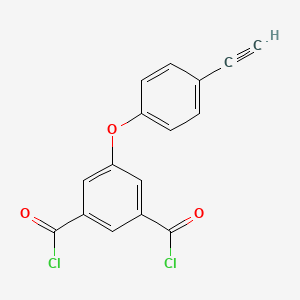
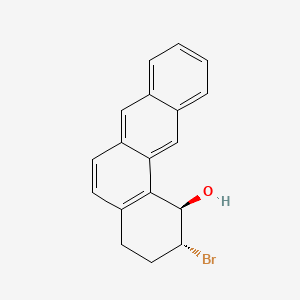
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
